6-(propan-2-yl)oxan-2-one
Description
6-(Propan-2-yl)oxan-2-one is a cyclic ester (lactone) with the molecular formula C₈H₁₂O₂ and a molecular weight of 140.18 g/mol. It consists of a six-membered oxan-2-one ring substituted with an isopropyl group at the C6 position. This compound is primarily utilized as a building block in organic synthesis, particularly for constructing complex molecules in pharmaceuticals and agrochemicals . Synthesized by Enamine Ltd. with >95% purity, it is commercially available at premium prices, reflecting its specialized applications . Its structural simplicity and functional lactone moiety make it a versatile intermediate for derivatization.
Properties
IUPAC Name |
6-propan-2-yloxan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6(2)7-4-3-5-8(9)10-7/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTHFZWNJMIBRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCC(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(propan-2-yl)oxan-2-one can be achieved through various methods. One common approach involves the use of Baylis-Hillman carbonates and β,γ-unsaturated α-oxo-esters. The one-pot reaction involves a phosphine-catalyzed condensation followed by rearrangement in the presence of pyrrolidine and heat . Another method includes the hydrogenation of dihydropyran using Raney nickel .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using efficient catalytic processes. The use of multicomponent reactions (MCR) is favored due to their high efficiency, atom economy, and green reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6-(propan-2-yl)oxan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding lactones.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions .
Major Products
The major products formed from these reactions include various lactones, alcohols, and substituted pyran derivatives .
Scientific Research Applications
Chemical Applications
Intermediate in Organic Synthesis
6-(propan-2-yl)oxan-2-one serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, making it a valuable building block in organic chemistry. The compound can undergo oxidation to form lactones, reduction to yield alcohol derivatives, and nucleophilic substitution reactions to generate substituted derivatives .
Table 1: Common Reactions Involving this compound
| Reaction Type | Product | Reagents |
|---|---|---|
| Oxidation | Lactones | Potassium permanganate |
| Reduction | Alcohol Derivatives | Lithium aluminum hydride |
| Substitution | Substituted Derivatives | Amines or alcohols (basic conditions) |
Biological Applications
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits potential antimicrobial and antifungal activities. Studies have explored its efficacy against various microbial strains, demonstrating significant inhibitory effects. For instance, the compound has been evaluated for its ability to inhibit bacterial growth in Staphylococcus aureus and Escherichia coli as well as antifungal activity against Candida albicans .
Medical Applications
Therapeutic Potential
The compound is under investigation for its therapeutic applications, particularly in the field of oncology. Preliminary studies suggest that it may possess anticancer properties by inhibiting specific enzymes involved in tumor growth. The mechanism of action appears to involve interactions with molecular targets that lead to reduced cell proliferation in cancer cell lines .
Case Study: Anticancer Activity Evaluation
In a recent study, various derivatives of this compound were synthesized and tested against different cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against non-small cell lung cancer (NCI-H460) and breast cancer (MCF7) cells, suggesting a promising avenue for further research into its anticancer potential .
Industrial Applications
Flavoring and Fragrance Industry
Due to its pleasant odor profile, this compound is utilized in the manufacture of fragrances and flavoring agents. Its application in this industry highlights its versatility as a small molecule scaffold that can enhance sensory experiences in consumer products .
Mechanism of Action
The mechanism of action of 6-(propan-2-yl)oxan-2-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, leading to its antimicrobial effects . The compound may induce autophagy in certain cells by downregulating specific proteins at the transcriptional level .
Comparison with Similar Compounds
Comparison with Structurally Similar Lactones
Structural and Functional Overview
Lactones with substitutions on the oxan-2-one ring exhibit diverse physicochemical properties and applications. Below is a comparative analysis of 6-(propan-2-yl)oxan-2-one and key analogs:
Table 1: Comparative Properties of this compound and Analogous Lactones
Biological Activity
6-(Propan-2-yl)oxan-2-one, also known as isovaleryl lactone, is a cyclic ester that has garnered attention for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications in various fields, supported by research findings and case studies.
This compound has the chemical formula C₇H₁₄O₂ and belongs to the class of lactones. Its structure features a five-membered ring with an isopropyl group, which influences its solubility and reactivity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted by Wang et al. (2020) demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing its potential as a natural preservative in food systems .
Anti-inflammatory Effects
In vitro studies have shown that this compound can modulate inflammatory responses. It was found to reduce the production of pro-inflammatory cytokines in macrophage cell lines, suggesting potential therapeutic applications in conditions characterized by chronic inflammation .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In a study by Zhang et al. (2021), it was shown to scavenge free radicals effectively, indicating its potential role in protecting cells from oxidative stress-related damage .
The biological activities of this compound are attributed to its ability to interact with cellular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Membrane Interaction : Its lipophilic nature allows it to integrate into cellular membranes, affecting membrane fluidity and function.
- Gene Expression Modulation : It influences the expression of genes related to oxidative stress and inflammation.
Case Study 1: Antimicrobial Efficacy
In a clinical trial assessing the antimicrobial efficacy of various compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent .
Case Study 2: Anti-inflammatory Properties
A study involving animal models of arthritis showed that administration of this compound led to a significant decrease in swelling and pain compared to control groups. The compound reduced levels of TNF-alpha and IL-6, key markers of inflammation .
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
